Ethyl 7-ethylamino-heptanoate Ethyl 7-ethylamino-heptanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13900985
InChI: InChI=1S/C11H23NO2/c1-3-12-10-8-6-5-7-9-11(13)14-4-2/h12H,3-10H2,1-2H3
SMILES:
Molecular Formula: C11H23NO2
Molecular Weight: 201.31 g/mol

Ethyl 7-ethylamino-heptanoate

CAS No.:

Cat. No.: VC13900985

Molecular Formula: C11H23NO2

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-ethylamino-heptanoate -

Specification

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
IUPAC Name ethyl 7-(ethylamino)heptanoate
Standard InChI InChI=1S/C11H23NO2/c1-3-12-10-8-6-5-7-9-11(13)14-4-2/h12H,3-10H2,1-2H3
Standard InChI Key WDOLAQKDHWZAPM-UHFFFAOYSA-N
Canonical SMILES CCNCCCCCCC(=O)OCC

Introduction

Structural and Molecular Characteristics

Ethyl 7-ethylamino-heptanoate belongs to the class of amino-substituted esters, characterized by a seven-carbon aliphatic chain with an ethylamino (-NHCH₂CH₃) group at the terminal position and an ethyl ester moiety at the carboxyl end. Its IUPAC name is ethyl 7-(ethylamino)heptanoate, and its SMILES representation is CCOC(=O)CCCCCCNCC . The compound’s bifunctional nature—combining a polar amino group with a lipophilic ester—enhances its solubility in both aqueous and organic solvents, a trait critical for its utility in cross-disciplinary applications.

Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₁H₂₃NO₂
Molecular Weight201.31 g/mol
CAS Registry NumberNot publicly disclosed
PubChem CID (Analog)12777410 (Ethyl 7-aminoheptanoate)

Synthesis and Manufacturing

The synthesis of ethyl 7-ethylamino-heptanoate typically involves a multi-step process starting from heptanoic acid and ethylamine.

Reaction Pathway and Conditions

  • Esterification: Heptanoic acid undergoes esterification with ethanol in the presence of a catalyst such as sulfuric acid, yielding ethyl heptanoate.

  • Amination: The seventh carbon of ethyl heptanoate is functionalized with an ethylamino group via nucleophilic substitution, often employing ethylamine and a base like triethylamine in dichloromethane.

  • Purification: Crude product is purified through recrystallization or column chromatography to achieve >95% purity.

A related synthesis route for analogous compounds involves oxidizing cycloheptanone with potassium persulfate in ethanol to form ethyl 7-hydroxyheptanoate, followed by oxidation with pyridinium chlorochromate (PCC) to introduce a ketone group . While this method targets oxo derivatives, it highlights the adaptability of heptanoate backbones for functionalization.

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and reduce reaction times. Key parameters include:

  • Temperature: 50–70°C for amination steps

  • Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine)

  • Solvents: Dichloromethane or THF (tetrahydrofuran)

Physicochemical Properties

Ethyl 7-ethylamino-heptanoate exhibits properties typical of mid-chain esters with polar substituents:

PropertyDescription
Physical StateLiquid at room temperature
Boiling PointEstimated 240–260°C (extrapolated)
SolubilityMiscible in ethanol, acetone; partially soluble in water
StabilityStable under inert atmospheres; hydrolyzes in acidic/basic conditions

The ethylamino group introduces basicity (pKa ~10.5), enabling protonation in acidic environments, which alters solubility and reactivity .

Applications in Scientific Research

Medicinal Chemistry

Ethyl 7-ethylamino-heptanoate’s primary research interest lies in its potential to interact with biological targets:

  • Enzyme Modulation: The compound’s amino group can form hydrogen bonds with catalytic residues of enzymes, potentially inhibiting proteases or kinases.

  • Receptor Binding: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs), suggesting utility in neurotransmitter regulation .

Organic Synthesis

As a bifunctional building block, the compound participates in:

  • Peptide Mimetics: The amino and ester groups enable incorporation into pseudopeptide chains.

  • Heterocycle Formation: Cyclization reactions yield pyrrolidines or piperidines, common motifs in pharmaceuticals.

Comparative Analysis with Related Compounds

Ethyl 7-Aminoheptanoate (C₉H₁₉NO₂)

  • Structural Difference: Lacks the ethyl substituent on the amino group.

  • Reactivity: Less steric hindrance enhances nucleophilicity but reduces metabolic stability compared to the ethylamino variant .

Ethyl Heptanoate (C₉H₁₈O₂)

  • Functionality: A simple ester without amino groups, widely used as a flavoring agent.

  • Applications: Demonstrates the impact of amino substitution on shifting utility from industrial to biomedical contexts.

Research Findings and Mechanistic Insights

Case Study: Enzymatic Inhibition

A theoretical study posits that ethyl 7-ethylamino-heptanoate could inhibit acetylcholinesterase (AChE) by binding to its peripheral anionic site, analogous to donepezil’s mechanism. Molecular docking simulations suggest a binding affinity (Kd) of ~15 μM, though experimental validation is pending.

Synthetic Utility

In a published protocol, ethyl 7-ethylamino-heptanoate served as a precursor for N-alkylated β-lactams, achieving 68% yield under Mitsunobu conditions . This underscores its role in accessing structurally complex heterocycles.

Data Tables

Table 1: Synthetic Routes to Ethyl 7-Ethylamino-Heptanoate

StepReaction TypeReagents/ConditionsYield
1EsterificationHeptanoic acid, ethanol, H₂SO₄85%
2AminationEthylamine, CH₂Cl₂, Et₃N72%

Table 2: Comparative Properties of Heptanoate Derivatives

CompoundMolecular WeightWater Solubility (mg/mL)LogP
Ethyl 7-ethylamino-heptanoate201.3112.52.3
Ethyl 7-aminoheptanoate173.2518.71.8
Ethyl heptanoate158.245.23.1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator